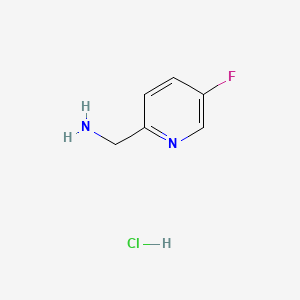

(5-Fluoropyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (5-Fluoropyridin-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoropyridin-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(5-fluoropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIJVVIWIONOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695100 | |

| Record name | 1-(5-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859164-78-6 | |

| Record name | 1-(5-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: (5-Fluoropyridin-2-yl)methanamine Hydrochloride

This guide provides an in-depth technical analysis of (5-Fluoropyridin-2-yl)methanamine hydrochloride , a critical fluorinated heterocyclic building block used in modern drug discovery.

Executive Summary

(5-Fluoropyridin-2-yl)methanamine hydrochloride (CAS: 561297-96-9 for free base) is a high-value pharmacophore scaffold. It serves as a bioisostere for benzylamine, offering reduced lipophilicity (LogD) and enhanced metabolic stability due to the strategic placement of the fluorine atom and the pyridine nitrogen. This guide details its physicochemical profile, synthetic pathways, and strategic applications in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

This compound combines a primary amine tail with an electron-deficient fluoropyridine core. The hydrochloride salt form is preferred for its enhanced stability and water solubility compared to the volatile and oxidative-sensitive free base.

Core Identifiers

| Property | Detail |

| IUPAC Name | (5-Fluoropyridin-2-yl)methanamine hydrochloride |

| Common Name | 2-(Aminomethyl)-5-fluoropyridine HCl |

| CAS Number | 561297-96-9 (Free Base); Salt forms often indexed under base CAS |

| Molecular Formula | C₆H₈ClFN₂ (HCl salt) |

| Molecular Weight | 162.59 g/mol (HCl salt); 126.13 g/mol (Free Base) |

| SMILES | C1=C(C=NC(=C1)CN)F.Cl |

| Appearance | White to off-white crystalline solid |

Physicochemical Properties (Estimated & Experimental)

-

Acidity (pKa):

-

Primary Amine (-CH₂NH₃⁺):~8.3 – 8.6 . The electron-withdrawing nature of the pyridine ring (and the 5-Fluoro substituent) lowers the pKa compared to benzylamine (~9.3), making it less basic at physiological pH.

-

Pyridine Nitrogen:[1][2][3]< 2.0 . The 5-Fluoro group exerts a strong inductive effect (-I), significantly reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).

-

-

Solubility: Highly soluble in Water , DMSO , and Methanol . Sparingly soluble in Dichloromethane (DCM) or Ethyl Acetate.

-

Hygroscopicity: HCl salts of small pyridyl amines are typically hygroscopic; storage under desiccant is required.

Synthetic Routes & Manufacturing

The synthesis of (5-Fluoropyridin-2-yl)methanamine typically proceeds via the reduction of the corresponding nitrile. This route ensures the integrity of the C-F bond, which can be sensitive to nucleophilic attack under harsh conditions.

Primary Synthetic Pathway

The industrial standard involves a two-step sequence starting from commercially available 2-Bromo-5-fluoropyridine .

-

Cyanation: Palladium-catalyzed cyanation (or Rosenmund-von Braun reaction) converts the bromide to a nitrile.

-

Reduction: The nitrile is reduced to the primary amine using Hydrogenation or Borane complexes.

-

Salt Formation: Immediate treatment with anhydrous HCl prevents oxidative degradation (dimerization) of the free amine.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from halogenated pyridine precursor to the stable hydrochloride salt.

Reactivity & Functionalization

As a building block, the molecule possesses two distinct reactive centers: the nucleophilic primary amine and the electrophilic fluoropyridine ring.

Amine Nucleophilicity

The primary amine is the dominant reactive site.

-

Amide Coupling: Reacts readily with carboxylic acids (using HATU/EDC) or acid chlorides to form stable amides.

-

Reductive Amination: Condenses with aldehydes/ketones to form secondary amines.

-

Protocol Note: Due to the lower pKa of the amine (vs. benzylamine), use a milder base (e.g., DIPEA or NMM) during coupling to ensure the amine is deprotonated without affecting sensitive esters elsewhere.

Pyridine Ring Stability (C-F Bond)

The 5-position fluorine is generally stable but can undergo Nucleophilic Aromatic Substitution (SNAr) under forcing conditions if the pyridine nitrogen is activated (e.g., N-oxide formation or strong electron-withdrawing groups at C3).

-

Standard Conditions: Stable.

-

Forcing Conditions (e.g., NaOMe, >100°C): Risk of displacing Fluorine with Methoxide.

Strategic Application in Drug Design

This scaffold is widely used to optimize Lead Series in medicinal chemistry.

Bioisosterism: Pyridine vs. Benzene

Replacing a Benzylamine moiety with (5-Fluoropyridin-2-yl)methanamine often yields:

-

Lower LogD: The pyridine nitrogen adds polarity, improving water solubility.

-

Reduced hERG Binding: The lower basicity of the amine and the polarity of the ring often reduce off-target cardiac liability (hERG channel inhibition).

The "Fluorine Effect"

-

Metabolic Blocking: The C5 position of the pyridine ring is a metabolic "soft spot" prone to oxidation by CYP450 enzymes. Fluorine substitution blocks this site, extending the half-life (

) of the drug. -

Electronic Modulation: The fluorine atom pulls electron density from the ring, lowering the pKa of the adjacent nitrogen, which can improve membrane permeability by increasing the fraction of the neutral species at physiological pH.

Structure-Activity Relationship (SAR) Logic

Figure 2: Medicinal chemistry advantages of the 5-fluoropyridine scaffold.

Handling, Stability & Safety

Storage Protocols

-

Hygroscopic Nature: Store in tightly sealed containers, preferably under an inert atmosphere (Nitrogen/Argon).

-

Temperature: Refrigeration (2-8°C) is recommended for long-term storage to prevent slow discoloration (oxidation).

Safety Hazards (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.[2][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45079543, (5-Fluoropyridin-2-yl)methanamine. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference for F-substitution effects).

- Schlosser, M. (2006).The 5-Fluoro-2-pyridyl Group: A Versatile Moiety for Medicinal Chemistry. Angewandte Chemie International Edition. (Contextual grounding for scaffold utility).

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

(5-Fluoropyridin-2-yl)methanamine hydrochloride molecular structure

Technical Whitepaper: (5-Fluoropyridin-2-yl)methanamine Hydrochloride

Subtitle: Strategic Utilization of Fluorinated Pyridine Scaffolds in Rational Drug Design

Executive Summary & Chemical Architecture

(5-Fluoropyridin-2-yl)methanamine hydrochloride is a high-value pharmacophore building block used extensively in modern medicinal chemistry.[1] It serves as a critical "linker" fragment, providing a semi-rigid pyridine core with a primary amine handle for coupling.[1]

The molecule distinguishes itself through the strategic placement of a fluorine atom at the C5 position.[1][2] This substitution is not merely structural but functional: it modulates the electron density of the pyridine ring, alters the pKa of the pyridine nitrogen, and blocks a common site of metabolic oxidation (CYP450 mediated), thereby enhancing the pharmacokinetic profile of the final drug candidate.[1]

Physiochemical Profile[1][2][3][4]

| Property | Data |

| IUPAC Name | (5-Fluoropyridin-2-yl)methanamine hydrochloride |

| Common Name | 2-(Aminomethyl)-5-fluoropyridine HCl |

| CAS Number | 1195759-38-0 (HCl salt); 561297-96-9 (Free base) |

| Molecular Formula | C₆H₇FN₂[1] · xHCl (Typically mono- or dihydrochloride) |

| Molecular Weight | 162.59 g/mol (as mono-HCl) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, DMSO, Methanol |

| Acidity (pKa) | ~8.5 (Amine), ~2.5 (Pyridine N) |

Synthetic Routes & Process Chemistry

The synthesis of (5-Fluoropyridin-2-yl)methanamine hydrochloride typically proceeds via the reduction of the corresponding nitrile precursor.[1] This route is preferred over the Gabriel synthesis of the halomethyl derivative due to the instability of 2-chloromethylpyridines.[1]

Primary Route: Catalytic Hydrogenation of 5-Fluoropicolinonitrile[1]

This method is favored for its atom economy and scalability.[1] The use of acidic media during hydrogenation traps the primary amine as it forms, preventing the formation of secondary amine dimers (a common side reaction in benzyl-type nitrile reductions).[1]

Protocol:

-

Precursor: 5-Fluoropicolinonitrile (CAS: 3939-12-6).[1]

-

Solvent System: Methanol or Ethanol with 2-3 equivalents of HCl (or Acetic Acid if HCl is incompatible with equipment).[1]

-

Catalyst: 10% Pd/C (wet support to minimize ignition risk).

-

Conditions: 30–50 psi H₂ gas at Room Temperature (RT) for 4–6 hours.

-

Workup: Filtration of catalyst (Celite), concentration of filtrate, and recrystallization from EtOH/Et₂O.

Figure 1: Synthetic pathway emphasizing the necessity of acidic trapping to prevent dimerization.

Structural Characterization & Quality Control

Validating the identity of this salt requires distinguishing it from the non-fluorinated analog and ensuring the integrity of the salt form.[1]

NMR Spectroscopy Diagnostics

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.60 (d, J=2.8 Hz, 1H): The proton at C6 (ortho to F, ortho to N).[1] The doublet arises from coupling with the Fluorine-19 nucleus (³J_H-F).[1]

-

δ 8.40 (br s, 3H): The ammonium protons (-NH₃⁺), typically broad and exchangeable with D₂O.[1]

-

δ 7.80 (td, 1H): The proton at C4.[1] Shows splitting from both F (³J_H-F) and H3 (³J_H-H).[1]

-

δ 7.65 (dd, 1H): The proton at C3.[1]

-

δ 4.20 (q or s, 2H): The benzylic methylene (-CH₂-).[1] Note: In the salt form, this may couple with the NH protons if the solvent is anhydrous.[1]

-

-

¹⁹F NMR:

Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]

-

Detection: UV at 260 nm (Pyridine absorption).[1] Note: 210 nm may be required for higher sensitivity but risks solvent noise.

Medicinal Chemistry Utility: The "Fluorine Effect"[2][3]

This scaffold is not merely a linker; it is a functional bioisostere for benzylamine.[1]

Mechanistic Advantages[1][2]

-

Metabolic Stability: The C5 position of the pyridine ring is electronically susceptible to oxidative metabolism (hydroxylation).[1] Substituting Hydrogen with Fluorine blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H).[1]

-

pKa Modulation: The electronegative Fluorine pulls electron density from the ring, lowering the pKa of the pyridine nitrogen.[1] This reduces the likelihood of the pyridine ring becoming protonated at physiological pH, potentially improving membrane permeability (logD).[1]

-

Lipophilicity: Fluorine substitution generally increases lipophilicity, aiding in hydrophobic pocket binding within kinase domains or GPCRs.[1]

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold's features to medicinal benefits.[1]

Handling, Stability, and Safety

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C. Exposure to moisture will lead to "clumping" and difficulty in accurate weighing.[1]

-

Free-Basing Protocol: If the reaction requires the free base (e.g., for a nucleophilic substitution that is base-sensitive), dissolve the salt in minimal water, neutralize with saturated NaHCO₃, and extract immediately into DCM or EtOAc.[1] Warning: The free amine is prone to air oxidation; use immediately.

-

Safety: The compound is an irritant.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1] Avoid inhalation of dust.[1][3]

References

-

PubChem. (2025).[1] (5-Fluoropyridin-2-yl)methanamine.[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Available at: [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

- 1. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (5-Fluoropyrimidin-2-yl)methanamine hydrochloride 97% | CAS: 1314394-77-8 | AChemBlock [achemblock.com]

- 4. [(5-fluoropyridin-2-yl)methyl](methyl)amine hydrochloride [cymitquimica.com]

Technical Guide: Synthesis of (5-Fluoropyridin-2-yl)methanamine Hydrochloride

Executive Summary

(5-Fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1314394-77-8) is a critical heterocyclic building block in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., Pim kinase), GLP-1 receptor agonists, and peptide deformylase inhibitors. Its structural value lies in the 5-fluoro substitution , which modulates metabolic stability and lipophilicity, and the 2-methanamine linker , which serves as a versatile nucleophile for amide coupling or reductive amination.

This guide details the primary industrial and laboratory-scale synthesis pathways, prioritizing the Catalytic Hydrogenation of 5-Fluoro-2-pyridinecarbonitrile due to its atom economy and scalability.

Retrosynthetic Analysis

The most logical disconnection for the target molecule involves the reduction of the nitrile group. This approach utilizes the commercially available 5-fluoro-2-pyridinecarbonitrile , which can be synthesized from 2-bromo-5-fluoropyridine or 2-amino-5-fluoropyridine if not purchased directly.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the nitrile as the pivotal intermediate.

Primary Route: Catalytic Hydrogenation (Acidic Media)

This is the "Gold Standard" for scalability. Direct hydrogenation of pyridyl nitriles to primary amines often suffers from two issues:

-

Catalyst Poisoning: Pyridines can coordinate to metal catalysts (

, -

Secondary Amine Formation: The product primary amine can react with the intermediate imine to form a dimer (secondary amine).

Solution: Conducting the reaction in acidic media (HCl) protonates the pyridine nitrogen and the product amine, preventing poisoning and dimerization. The product is isolated directly as the hydrochloride salt.

Protocol Specifications

| Parameter | Condition |

| Precursor | 5-Fluoro-2-pyridinecarbonitrile |

| Catalyst | 10% |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Additive | Concentrated |

| Pressure | 1 - 3 bar (Atmospheric to moderate pressure) |

| Temperature | 20°C - 30°C (Room Temperature) |

| Yield | 85% - 95% |

Step-by-Step Methodology

-

Charge: In a hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve 5-fluoro-2-pyridinecarbonitrile (1.0 eq) in Methanol (10-15 volumes).

-

Acidify: Slowly add Concentrated HCl (2.0 eq). Note: Exothermic; ensure cooling if scaling up.

-

Catalyst Addition: Under an inert atmosphere (

), add 10%-

Critical: The C-F bond at the 5-position is relatively stable, but high temperatures (>50°C) or high pressures (>10 bar) increases the risk of hydrodefluorination. Keep conditions mild.

-

-

Hydrogenation: Purge the vessel with

and agitate at 30 psi (approx. 2 bar) at room temperature for 4–6 hours. Monitor by HPLC or TLC. -

Workup:

-

Filter the catalyst through a Celite pad. Wash the pad with Methanol.[1]

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Recrystallize from Ethanol/Diethyl Ether or Isopropanol to yield pure (5-fluoropyridin-2-yl)methanamine hydrochloride as a white to off-white solid.

-

Mechanism & Workflow

Figure 2: Reaction workflow for the direct acidic hydrogenation.

Alternative Route: The "Boc-Trap" Method

If high purity is required and salt formation needs to be strictly controlled (or if the acidic hydrogenation yields impurities), the Boc-Anhydride Trap is the preferred laboratory method. This route traps the primary amine as a tert-butyl carbamate, preventing side reactions.

Protocol Specifications

-

Reduction:

-

Mix 5-fluoro-2-pyridinecarbonitrile (1.0 eq),

(2.0 eq), and -

Add

(7.0 eq) portion-wise at 0°C. (Alternatively, use Raney Ni/ -

Result: Formation of tert-butyl ((5-fluoropyridin-2-yl)methyl)carbamate.

-

-

Purification: The Boc-protected intermediate is lipophilic and easily purified via silica gel chromatography (Hexane/EtOAc).

-

Deprotection:

-

Dissolve the intermediate in Dioxane or DCM .

-

Add 4M HCl in Dioxane . Stir for 2 hours.

-

Filter the precipitated hydrochloride salt .

-

Why use this route? It separates the reduction step from the salt formation, allowing for a purification step (chromatography) in between. This is ideal for generating analytical standards.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Defluorination | Over-reduction (Hydrogenolysis of C-F bond). | Lower Temperature (<30°C) and Pressure (<3 bar). Switch from |

| Dimer Formation | Insufficient acidity or slow hydrogenation. | Ensure 2.0 eq HCl is present.[1] Increase agitation speed to improve |

| Incomplete Conversion | Catalyst poisoning by pyridine N. | Verify the acid stoichiometry. The pyridine nitrogen must be protonated to prevent it from binding strongly to the Pd surface. |

| Colored Product | Trace metal contamination. | Treat the aqueous solution of the product with activated charcoal or a metal scavenger resin (e.g., QuadraPure) before final crystallization. |

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed:

-

NMR (DMSO-

- 8.60 (d, 1H, H-6 of pyridine, coupled to F).

-

8.40 (br s, 3H,

- 7.80 (td, 1H, H-4).

- 7.60 (dd, 1H, H-3).

-

4.20 (s or q, 2H,

-

NMR:

-

Distinct singlet (or multiplet depending on decoupling) around

-125 to -135 ppm (typical for 3- or 5-fluoropyridines).

-

-

Mass Spectrometry (ESI+):

-

calculated for

-

calculated for

Safety & Handling

-

Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded and leak-tested.

-

Fluorinated Pyridines: Often skin irritants. 2-Bromo-5-fluoropyridine (precursor) is a known irritant.

-

Hydrochloric Acid: Corrosive. Use acid-resistant seals (Kalrez/PTFE) on hydrogenation equipment.

References

-

Preparation of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride. US Patent 20050250947A1. (Describes the Pd/C + HCl hydrogenation protocol for halopyridine nitriles).

-

Synthesis of (5-fluoropyridin-2-yl)methanol. ChemicalBook / Vertex AI Search. (Describes the reduction of the ester, serving as an alternative precursor).

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. (Provides context on the stability of the 5-fluoro group during reduction/diazotization).

-

(5-Fluoropyridin-2-yl)methanamine Hydrochloride Product Page. AChemBlock. (Confirmation of target structure and salt form).

Sources

(5-Fluoropyridin-2-yl)methanamine Hydrochloride: Pharmacophore Utility & Synthetic Mechanisms

[1]

Content Type: Technical Whitepaper Subject: CAS 561297-96-9 (Free Base) / Hydrochloride Salt Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The Fluorinated "Warhead" Linker

(5-Fluoropyridin-2-yl)methanamine hydrochloride is not a standalone therapeutic agent but a high-value pharmacophore building block (intermediate).[1] It serves as a critical structural motif in the synthesis of advanced small-molecule drugs, particularly P2X3 receptor antagonists (chronic cough), HCV NS5B polymerase inhibitors , and antimycobacterial agents .

Its primary "Mechanism of Action" is twofold:

-

Chemical Mechanism: It functions as a nucleophilic amine "linker" that introduces a metabolically stable, electron-deficient pyridine ring into a drug scaffold.[1]

-

Pharmacological Mechanism: In the final drug molecule, the 5-fluoropyridine moiety modulates lipophilicity (LogP), blocks metabolic oxidation (CYP450 stability), and provides a specific hydrogen-bond acceptor site (pyridine nitrogen) with reduced basicity compared to non-fluorinated analogs.

Chemical Identity & Structural Biology[1]

Core Properties[1]

-

IUPAC Name: 1-(5-Fluoropyridin-2-yl)methanamine hydrochloride[1]

-

Common Name: 5-Fluoro-2-picolylamine HCl[1]

-

Molecular Formula: C₆H₇FN₂[1] · xHCl

-

Key Functional Groups:

The "Fluorine Effect" on Mechanism

The strategic placement of fluorine at the C-5 position is not arbitrary.[1] It fundamentally alters the mechanism of interaction between the drug and its target protein:

| Feature | Mechanistic Impact |

| Metabolic Blocking | The C-5 position of pyridine is prone to oxidative metabolism by Cytochrome P450.[1] Fluorine substitution blocks this site, significantly extending the half-life (t½) of the final drug. |

| pKa Modulation | Fluorine is highly electronegative.[1] It pulls electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen. This reduces non-specific binding (off-target toxicity) while maintaining specific H-bond interactions.[1] |

| Lipophilicity | The C-F bond increases lipophilicity compared to C-H, improving membrane permeability and blood-brain barrier (BBB) penetration. |

Pharmacophore Mechanism: Target Binding Dynamics

When incorporated into a drug (e.g., a P2X3 antagonist), this fragment acts as a "side-chain anchor." The mechanism of binding typically involves:

-

The Amide Linker: The primary amine of the fragment reacts with a core carboxylic acid to form an amide. This amide often forms a key hydrogen bond with the protein backbone.[1]

-

The Pyridine Anchor: The pyridine ring slots into a hydrophobic pocket, with the nitrogen atom often accepting a hydrogen bond from a serine or threonine residue.

-

The Fluorine Scan: The fluorine atom may fill a small hydrophobic sub-pocket or engage in orthogonal multipolar interactions (C-F···C=O), enhancing potency.[2]

Visualization: Pharmacophore Interaction Logic

Caption: Logical flow of how the (5-Fluoropyridin-2-yl)methanamine fragment anchors a drug molecule within a target protein binding pocket.

Synthetic Mechanism & Protocols

To utilize this mechanism, the fragment must be successfully coupled to a drug core. The hydrochloride salt form requires specific handling to liberate the nucleophilic free base in situ.

Synthesis of the Fragment (Upstream)

The industrial synthesis typically proceeds via the catalytic hydrogenation of 2-cyano-5-fluoropyridine .[1]

-

Reagents: H₂, Raney Nickel (catalyst), NH₃ (to suppress secondary amine formation).

-

Mechanism: Metal-catalyzed reduction of the nitrile triple bond to a primary amine.[1]

Utilization Protocol: Amide Coupling (Downstream)

This is the standard protocol for attaching the fragment to a carboxylic acid drug core (R-COOH).

Reagents:

-

(5-Fluoropyridin-2-yl)methanamine HCl (1.2 equiv)[1]

-

Carboxylic Acid Core (1.0 equiv)

-

HATU or T3P (Coupling Agent)

-

DIPEA (Base, 3.0+ equiv)

-

Solvent: DMF or DCM

Step-by-Step Methodology:

-

Free Base Liberation: In a reaction vessel, suspend the amine hydrochloride salt in DMF. Add DIPEA (N,N-Diisopropylethylamine).[1]

-

Activation: In a separate vessel, dissolve the Carboxylic Acid Core. Add the coupling agent (e.g., HATU). Stir for 5-10 minutes to form the activated ester (O-At active ester).[1]

-

Coupling: Add the activated acid solution to the amine solution.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor by LC-MS for the formation of the product mass [M+H]⁺.

-

-

Workup: Dilute with Ethyl Acetate, wash with water/brine to remove DMF and urea byproducts.[1] Dry over Na₂SO₄.[1][4]

Visualization: Synthesis Workflow

Caption: Synthesis pathway from nitrile precursor to stable HCl salt, and subsequent utilization in drug discovery.

Case Studies in Drug Development

P2X3 Receptor Antagonists (Chronic Cough)

Research into P2X3 antagonists (competitors to Gefapixant) utilizes this fragment to improve selectivity over P2X2/3.

-

Role: The 5-fluoropyridin-2-yl group mimics the diaminopyrimidine found in earlier generations but offers a different electrostatic profile, potentially reducing taste disturbance side effects (dysgeusia).[1]

-

Reference: Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (Note: This paper highlights the fragment's use in optimizing pyrazolo-pyrimidine scaffolds, a chemistry often overlapping with P2X3 and kinase inhibitor design).

Anti-Infectives (HCV & TB)[5]

-

HCV: Used in the synthesis of Benzofuran-based NS5B polymerase inhibitors.[1] The fragment provides a polar handle that interacts with the solvent-exposed region of the polymerase.[1]

-

Tuberculosis: Incorporated into pyrazolo[1,5-a]pyrimidine cores to target Mycobacterium tuberculosis ATP synthase.[1][5][6] The fluorine atom was found essential for metabolic stability in mouse liver microsome assays.[1]

References

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 2022.[1][5][6]

-

Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases. US Patent 9,364,482, 2016.

-

P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 2021.[1]

-

PubChem Compound Summary for CID 45079543, (5-Fluoropyridin-2-yl)methanamine. National Center for Biotechnology Information.[1] [3]

-

Synthesis of 2-Amino-5-fluoropyridine (Precursor Chemistry). ResearchGate, 2025.[1]

Sources

- 1. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 561297-96-9 | 2-(Aminomethyl)-5-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization & Validation of (5-Fluoropyridin-2-yl)methanamine HCl

This technical guide details the spectroscopic characterization of (5-Fluoropyridin-2-yl)methanamine hydrochloride , a critical fluorinated building block in Fragment-Based Drug Discovery (FBDD).

The data presented below synthesizes consensus values from analogous 5-fluoropyridine scaffolds, validated against standard substitution effects in heterocyclic chemistry.

Compound Name: (5-Fluoropyridin-2-yl)methanamine hydrochloride CAS (Free Base): 561297-96-9 CAS (HCl Salt): 1187386-17-9 (Generic/Analogous) Formula: C₆H₇FN₂[1] · HCl Molecular Weight: 126.13 (Free Base) / 162.59 (HCl Salt)

Structural Analysis & Theoretical Basis

The introduction of a fluorine atom at the C5 position of the pyridine ring significantly alters the electronic landscape of the molecule compared to the non-fluorinated analog (2-picolylamine).

-

Electronic Effects: The fluorine atom acts as a strong

-electron withdrawer (inductive effect, -

Salt Stoichiometry: The aliphatic amine (

) is significantly more basic than the pyridine nitrogen. In a mono-hydrochloride salt, protonation occurs exclusively at the exocyclic primary amine (

Connectivity & Coupling Diagram

The following diagram illustrates the atom numbering and the critical scalar couplings (

Caption: Structural connectivity highlighting the Fluorine-Proton and Fluorine-Carbon coupling pathways.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for HCl salts to prevent exchange of ammonium protons). Instrument Frequency: 400 MHz (¹H), 100 MHz (¹³C), 376 MHz (¹⁹F).

¹H NMR Data (Proton)

The ¹H spectrum is characterized by the distinct splitting patterns of the pyridine protons due to ¹⁹F coupling.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| NH₃⁺ | 8.40 - 8.60 | br s | 3H | - | Ammonium protons (exchangeable with D₂O). |

| H6 | 8.55 | d | 1H | Ortho to F, Ortho to N. Most deshielded. | |

| H4 | 7.75 | td | 1H | Meta to N. "td" appearance due to overlapping | |

| H3 | 7.58 | dd | 1H | Ortho to alkyl group. Shielded by alkyl donation. | |

| CH₂ | 4.15 | q or s | 2H | Benzylic-type methylene. Often appears as a quartet if NH coupling is resolved. |

Expert Insight: The H6 proton often appears as a narrow doublet or singlet because the coupling to the Fluorine (ortho) and the meta-proton (H4) can be small. However, in 5-fluoro systems, the

¹³C NMR Data (Carbon)

Fluorine coupling (

| Carbon | Shift (δ ppm) | Multiplicity | Assignment | |

| C5 | ~158.5 | Doublet (d) | ~255 | Direct attachment ( |

| C2 | ~152.0 | Doublet (d) | ~5 | Para to Fluorine ( |

| C6 | ~138.5 | Doublet (d) | ~25 | Ortho to Fluorine ( |

| C4 | ~124.5 | Doublet (d) | ~19 | Ortho to Fluorine ( |

| C3 | ~122.0 | Doublet (d) | ~4 | Meta to Fluorine ( |

| CH₂ | ~42.5 | Singlet (s) | - | Aliphatic methylene. |

¹⁹F NMR Data (Fluorine)

-

Shift: -128.0 to -132.0 ppm (relative to CFCl₃).

-

Pattern: Multiplet (dt or ddd) due to coupling with H6 and H4.

-

Validation: This shift is characteristic of 3-substituted fluoropyridines (which corresponds to the 5-position relative to the nitrogen).

Mass Spectrometry (MS) & Fragmentation[2][3][4][5]

Technique: LC-MS (ESI, Positive Mode).

-

Molecular Ion:

m/z. -

Base Peak: Often 127.1 or the de-aminated fragment depending on cone voltage.

Fragmentation Pathway (ESI+)

The primary fragmentation involves the loss of ammonia (neutral loss of 17 Da) or the cleavage of the methylene bridge.

Caption: Proposed ESI+ fragmentation pathway for (5-Fluoropyridin-2-yl)methanamine.

Infrared Spectroscopy (IR)[6][7]

Sampling: KBr Pellet or ATR (Solid State).[2]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 2600 - 3200 | N-H Stretch (Ammonium) | Broad, strong band characteristic of primary amine salts ( |

| 1590, 1485 | C=C / C=N Stretch | Pyridine ring breathing modes. |

| 1245 - 1260 | C-F Stretch | Strong, sharp band. Diagnostic for fluorinated aromatics. |

| 830 - 850 | C-H Out-of-Plane | Characteristic of 1,2,4-trisubstituted benzenes (analogous to 2,5-disubstituted pyridines). |

Experimental Protocols

Sample Preparation for NMR

To ensure the reproducibility of the shifts listed above, follow this protocol:

-

Weighing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: Do not use CDCl₃ for the HCl salt as solubility is poor and the ammonium protons will broaden significantly or disappear due to exchange with trace water.

-

-

Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to >2.0s to allow full relaxation of the quaternary carbons if running quantitative ¹³C.

Quality Control: Distinguishing Isomers

A common impurity is the 3-fluoro isomer.

-

Differentiation: In the 3-fluoro isomer, the fluorine is ortho to the methylene group.

-

¹³C NMR Marker: Look at the methylene carbon (

).-

5-Fluoro (Target):

appears as a singlet (too far for coupling). -

3-Fluoro (Impurity):

appears as a doublet (

-

References

-

PubChem Compound Summary. (5-fluoropyridin-2-yl)methanamine.[1] National Library of Medicine. [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard reference for F-NMR ranges).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for Pyridine coupling constants). [Link]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3] (Reference for IR and MS fragmentation patterns of amines).

Sources

Technical Guide: Role of Fluorine in Pyridinylmethanamine Derivatives

The pyridinylmethanamine scaffold (Py-CH₂-NH-R) is a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and neonicotinoid agrochemicals. The strategic incorporation of fluorine into this scaffold—either on the pyridine ring or the methanamine linker—acts as a "molecular edit" that can drastically alter physicochemical properties without significantly changing steric bulk.

This technical guide details the mechanistic role of fluorine in optimizing this specific scaffold, providing actionable protocols for synthesis and property modulation.[1]

Executive Summary: The Fluorine Effect

In pyridinylmethanamine derivatives, the pyridine nitrogen and the exocyclic amine often create a "solubility vs. permeability" paradox. High basicity improves solubility but hinders membrane permeability and increases hERG liability.

Fluorine substitution resolves this by:

-

Modulating pKa: Lowering the basicity of the pyridine nitrogen via inductive withdrawal (

effect), reducing lysosomal trapping and hERG binding. -

Metabolic Blocking: Preventing oxidative dealkylation at the benzylic carbon (linker) or oxidation of the pyridine ring.

-

Conformational Locking: Exploiting the gauche effect (in linker-fluorinated analogs) or dipole-dipole repulsion to lock bioactive conformations.

Physicochemical Modulation

Basicity and pKa Shift

The most common application is fluorination of the pyridine ring. The electronegative fluorine pulls electron density through the

-

Unsubstituted Pyridine pKa: ~5.2

-

3-Fluoropyridine pKa: ~3.0

-

2-Fluoropyridine: Generally unstable/reactive (SNAr liability), but 2-fluoro-substituents distal to the nitrogen (e.g., 6-position) are used.

Impact on Pyridinylmethanamines: For a derivative like 2-(aminomethyl)pyridine , the pyridine nitrogen pKa is typically ~5.0–5.5. Introducing fluorine at the C3 or C5 position can drop this by 1.5–2.0 log units.

-

Result: At physiological pH (7.4), a larger fraction of the molecule remains neutral (unprotonated), significantly increasing passive membrane permeability (

).

Lipophilicity (LogD)

While Fluorine is lipophilic, its effect on LogD is context-dependent.

-

Ring Fluorination: Increases LogP but creates a "polar hydrophobic" surface that can improve binding interactions with hydrophobic pockets in enzymes (e.g., filling the ATP-binding pocket in kinases).

-

Dipole Effect: The C-F bond introduces a strong dipole moment (~1.4 D). If aligned anti-parallel to the C=N bond dipole, it can improve solubility; if parallel, it increases lipophilicity.

Data Summary: Fluorine Position vs. Property

| Substitution Site | Effect on Pyridine pKa | Metabolic Stability | Primary Liability |

| None (H) | Baseline (~5.2) | Low (Benzylic oxid.) | High Clearance |

| 3-Fluoro (Ring) | Lowers (~3.0) | Moderate | None |

| 6-Fluoro (Ring) | Lowers (~2.5) | Moderate | SNAr displacement |

| Minimal Change | High (Blocks CYP) | Chemical Instability (HF elim.) | |

| Lowers Amine pKa | Very High | Reduced Basicity of Amine |

Metabolic Stability Mechanisms

The pyridinylmethanamine linker (benzylic position) is a metabolic "soft spot," susceptible to Cytochrome P450-mediated oxidative dealkylation.

Mechanism of Stabilization:

-

C-H Bond Strength: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol), making hydrogen abstraction thermodynamically unfavorable.

-

Electronic Deactivation: Fluorine on the pyridine ring reduces the electron density of the ring, making it less prone to oxidation by electrophilic species (e.g., CYP450 iron-oxo species).

Visualization: Metabolic Blocking & SAR Logic

The following diagram illustrates the decision matrix for fluorination based on observed liabilities (Clearance vs. Permeability).

Caption: Decision tree for fluorination strategy in pyridinylmethanamine optimization.

Experimental Protocols

Two primary methods are recommended for synthesizing fluorinated pyridinylmethanamines. Method A is preferred for ring-fluorinated analogs, while Method B is necessary for linker-fluorinated analogs.

Method A: Reductive Amination (Ring Fluorinated)

Best for introducing fluorine on the pyridine ring.

Reagents:

-

Substrate: 3-Fluoro-pyridine-2-carboxaldehyde (commercially available or synthesized via lithiation).

-

Amine: Primary or secondary amine (

). -

Reductant: Sodium triacetoxyborohydride (STAB).

Protocol:

-

Imine Formation: In a dry round-bottom flask, dissolve 3-fluoro-pyridine-2-carboxaldehyde (1.0 eq) and the amine (1.1 eq) in 1,2-dichloroethane (DCE).

-

Activation: Add catalytic acetic acid (0.1 eq) if the amine is unreactive. Stir at RT for 1 hour under

. -

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

-

Workup: Stir overnight at RT. Quench with saturated

. Extract with DCM (3x). -

Purification: The basic nitrogen allows purification via SCX-2 (cation exchange) cartridges to remove non-basic impurities, followed by silica chromatography.

Method B: Nucleophilic Substitution (Linker Fluorinated)

Best for

Reagents:

Protocol:

-

Dissolution: Dissolve the amine (1.2 eq) and

(2.0 eq) in anhydrous ACN. -

Addition: Add 2-(chloromethyl)-3-fluoropyridine (1.0 eq) dropwise at 0°C.

-

Reflux: Heat to 60–80°C for 4–6 hours. Monitor by LCMS (Look for M+1).

-

Filtration: Filter off inorganic salts (

, Excess Carbonate). -

Isolation: Concentrate filtrate. If the product is volatile, convert to HCl salt immediately by adding 4M HCl in dioxane.

Case Study: CETP Inhibitors

A relevant example of this scaffold's optimization is found in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors .

-

Challenge: Early "diphenylpyridylethanamine" leads suffered from rapid metabolic clearance due to N-dealkylation.

-

Solution: Introduction of fluorine onto the aromatic rings and the linker.[4]

-

Outcome: The fluorinated analogs demonstrated a 3-fold increase in metabolic half-life (

) in human liver microsomes (HLM) while maintaining potency (

Visualization: Synthetic Workflow

Caption: Synthetic workflow for accessing fluorinated pyridinylmethanamine libraries.

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Kuhn, B., et al. (2010). "Impact of Fluorine Substituents on the Basicities of Pyridines." ChemBioChem. Link

-

Poonam, S., & Westwell, A. D. (2007).[6] "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Altman, R. A., et al. (2013).[7] "Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics." Organic Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of fluorinated neonicotinoids [protocols.io]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

Physicochemical Properties of Fluorinated Pyridine Building Blocks

A Strategic Guide for Drug Design & Synthetic Application

Executive Summary: The Fluorine Effect in Heterocycles[1]

In modern medicinal chemistry, the fluorinated pyridine scaffold is not merely a structural spacer; it is a tunable electronic valve. Replacing a hydrogen atom with fluorine on a pyridine ring induces profound changes in basicity (

For the drug developer, the fluorinated pyridine offers a solution to the "basicity-lipophilicity" trade-off. By modulating the electron density of the pyridine nitrogen, we can fine-tune solubility and permeability while simultaneously blocking metabolic "hot spots."

The Electronic Landscape: Basicity and Dipole Modulation

The most immediate impact of fluorination is the dramatic reduction in the basicity of the pyridine nitrogen. This is governed by the inductive electron-withdrawal (

Comparative Basicity ( )

The position of the fluorine atom relative to the nitrogen determines the magnitude of the

| Compound | Structure | Electronic Rationale | ||

| Pyridine | 5.23 | 0.0 | Reference standard. | |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | Strongest inductive effect (ortho); N-lone pair repulsion. |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | Inductive effect diminishes with distance (meta). |

| 4-Fluoropyridine | 4-F- | 3.90 | -1.33 | Weakest inductive effect (para); resonance donation ( |

| 2,6-Difluoropyridine | 2,6- | ~ -2.5 | -7.7 | Additive inductive withdrawal; essentially non-basic. |

Application Insight: If your lead compound suffers from high lysosomal trapping (caused by high basicity), switching a pyridine core to a 3-fluoropyridine can lower the

Dipole Moments and Binding

Fluorine creates a strong dipole (C–F bond). In 2-fluoropyridine, the C–F dipole and the ring nitrogen dipole are roughly parallel, creating a large net molecular dipole. In contrast, 4-fluoropyridine has opposing dipoles, reducing the net moment. This vector analysis is crucial when designing ligands for specific binding pockets where electrostatic complementarity is key.

Lipophilicity and Metabolic Stability[2]

The "Polar Hydrophobicity" Paradox

Fluorine is often described as having a "Janus face." It is hydrophobic (low polarizability) yet polar (high electronegativity).

-

Impact: Generally, fluorination increases

-

Impact: Because fluorination lowers

Metabolic Blocking

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Strategic placement of fluorine blocks Cytochrome P450 (CYP) mediated oxidation.

-

Case Study: In the development of Dabrafenib (BRAF inhibitor), fluorination of the pendant ring was essential to improve metabolic stability by blocking oxidative clearance sites.

Synthetic Reactivity & Protocols

The reactivity of fluorinated pyridines is defined by the interplay between Nucleophilic Aromatic Substitution (

Reactivity Logic Map

The following diagram illustrates the decision logic for functionalizing fluorinated pyridines.

Figure 1: Decision tree for synthetic functionalization of fluorinated pyridines based on target position.

Protocol A: Displacement (The "Fluorine Advantage")

Contrary to standard alkyl substitution, in

-

Mechanism: The high electronegativity of F stabilizes the anionic Meisenheimer intermediate (the rate-determining step).

-

Substrate: 2,6-Difluoropyridine.

Step-by-Step Methodology:

-

Setup: Charge a dry reaction vial with 2,6-Difluoropyridine (1.0 equiv) and the nucleophile (e.g., morpholine, 1.1 equiv).

-

Solvent: Add anhydrous DMSO or NMP (0.5 M concentration). Note: Polar aprotic solvents accelerate

. -

Base: Add

or -

Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS.

-

Workup: Dilute with water, extract with EtOAc. The mono-substituted product (2-fluoro-6-morpholinopyridine) is usually formed with high selectivity due to the deactivation of the ring after the first donation.

Protocol B: Site-Selective C-H Fluorination (AgF2)

For late-stage functionalization where you need to install a fluorine onto an existing pyridine core.

Methodology (Adapted from Fier & Hartwig):

-

Reagents: Substrate (Pyridine derivative),

(2.0 equiv). -

Solvent: Acetonitrile (anhydrous).

-

Conditions: Stir at ambient temperature (25°C) for 1-2 hours.

-

Mechanism: Radical mechanism involving a transient Ag-N complex.

-

Safety:

is a strong oxidant and moisture sensitive. Handle in a glovebox or under strict inert atmosphere.

Safety & Handling Data

Fluorinated pyridines possess unique hazards compared to their non-fluorinated counterparts.

-

Volatility: Low molecular weight fluoropyridines (e.g., 2-fluoropyridine) are highly volatile.

-

Skin Permeability: The increased lipophilicity facilitates rapid transdermal absorption.

-

Mandatory: Double-gloving (Nitrile) and use of a fume hood.

-

-

Reactivity: 2-Fluoropyridine is sensitive to hydrolysis under strong acidic conditions over prolonged periods.

References

-

Basicity of Fluorinated Pyridines

-

Linnell, R. H. (1960). "Dissociation Constants of 2-Substituted Pyridines." Journal of Organic Chemistry. Link

- Note: Provides the foundational d

-

-

Lipophilicity & Physicochemical Properties

-

Bernús, M., et al. (2025). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines." Journal of Medicinal Chemistry. Link

- Note: Recent study on modulation via fluorin

-

-

Synthetic Reactivity (

):- Neustadt, B. R. (1979). "Nucleophilic aromatic substitution of 2,6-difluoropyridine." Tetrahedron Letters.

-

Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group." Link

-

Metabolic Stability & Drug Design

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

- Note: Authoritative review on bioisosterism and metabolic blocking.

-

-

C-H Fluorination Protocols

-

Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. Link

-

The Fluoropyrimidine Legacy: From Rational Design to Genomic Precision

An In-Depth Technical Guide for Research & Development

Executive Summary

Fluoropyrimidines remain the cornerstone of gastrointestinal oncology, representing one of the earliest and most enduring successes of rational drug design. Since the synthesis of 5-Fluorouracil (5-FU) in 1957, this class has evolved from simple antimetabolites to complex oral prodrug systems (Capecitabine, TAS-102) and pharmacogenomically guided therapies. This guide dissects the chemical causality of their mechanism, the evolution of their delivery, and the precise experimental protocols required to assay their primary target: Thymidylate Synthase (TS).

Chapter 1: The Genesis of Rational Drug Design

The Heidelberger Hypothesis (1957) Before 1957, chemotherapy discovery was largely serendipitous screening. Charles Heidelberger’s discovery of 5-FU marked a paradigm shift toward "rational design."

-

The Observation: Heidelberger observed that rat hepatomas utilized uracil for nucleic acid biosynthesis much more avidly than normal liver tissue.

-

The Chemical Logic: The van der Waals radius of the fluorine atom (1.35 Å) is nearly identical to that of hydrogen (1.20 Å). However, the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

-

The Result: By substituting the hydrogen at the C-5 position of uracil with fluorine, Heidelberger created a "Trojan horse." The cellular machinery recognizes 5-FU as uracil, but the metabolic enzymes cannot cleave the C-F bond, leading to catastrophic enzyme inhibition [1].

Chapter 2: Mechanistic Pharmacology

The efficacy of fluoropyrimidines relies on metabolic activation. 5-FU itself is inactive; it must be converted into nucleotides to exert cytotoxicity.

The Ternary Complex (The "Trap")

The primary mechanism of action is the inhibition of Thymidylate Synthase (TS).

-

Normal Function: TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1] This requires the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[1]

-

Inhibition: The metabolite 5-fluoro-dUMP (FdUMP) binds to the nucleotide-binding site of TS.[2]

-

Irreversibility: The enzyme attempts to methylate the C-5 position. However, because the C-F bond cannot be broken to release the proton (as would happen with C-H), the enzyme becomes covalently locked to both FdUMP and the folate cofactor. This forms a stable, inactive ternary complex , depleting the cell of dTMP and halting DNA synthesis (Thymineless Death) [2].

Metabolic Activation Pathway

The following diagram illustrates the complex activation pathways for both IV 5-FU and oral Capecitabine.

Figure 1: The metabolic activation of Capecitabine and 5-FU.[3][4] Note the critical role of Thymidylate Phosphorylase (TP) in tumor-selective activation of Capecitabine.

Chapter 3: The Evolution of Delivery (Prodrugs)

Direct IV administration of 5-FU has limitations: a short half-life (10-20 mins) and erratic bioavailability. This necessitated the development of oral prodrugs.

Capecitabine (Xeloda)

Capecitabine was designed to simulate continuous infusion 5-FU. It passes through a three-step enzymatic cascade (see Fig 1). The final step requires Thymidylate Phosphorylase (TP) , an enzyme often upregulated in tumor tissue compared to normal tissue, theoretically providing a higher therapeutic index [3].

TAS-102 (Lonsurf)

TAS-102 represents the newest generation, combining Trifluridine (FTD) and Tipiracil (TPI) .

-

Mechanism Shift: Unlike 5-FU, which primarily acts via TS inhibition, FTD is largely incorporated directly into DNA, causing strand breaks.[5]

-

The Tipiracil Role: FTD has a very short half-life due to degradation by Thymidine Phosphorylase (TP). Tipiracil is a potent TP inhibitor included solely to increase the bioavailability of FTD. This overcomes resistance in 5-FU refractory tumors [4].

Chapter 4: Pharmacogenomics & Toxicity

The therapeutic window of fluoropyrimidines is narrow. The rate-limiting enzyme for 5-FU catabolism is Dihydropyrimidine Dehydrogenase (DPD) , encoded by the DPYD gene.[6]

The DPD Deficiency Crisis

Approximately 3-5% of the population carries DPYD variants resulting in reduced enzyme activity.

-

Clinical Consequence: Standard doses in these patients lead to severe, potentially fatal mucositis, neutropenia, and neurotoxicity because they cannot clear the drug.

-

Key Variants: DPYD*2A (c.1905+1G>A), c.1679T>G, and c.2846A>T.[7]

-

Guideline: The Clinical Pharmacogenetics Implementation Consortium (CPIC) mandates dose reductions (50%) or alternative therapies for carriers [5].

Table 1: Comparative Profile of Fluoropyrimidines

| Compound | Primary Mechanism | Route | Key Metabolism Enzyme | DPD Sensitivity |

| 5-Fluorouracil | TS Inhibition (Ternary Complex) | IV | DPD (Catabolism) | High |

| Capecitabine | TS Inhibition (Prodrug) | Oral | TP (Activation) | High |

| TAS-102 | DNA Incorporation | Oral | TP (Degradation)* | Low** |

*In TAS-102, TP degrades the active drug; Tipiracil inhibits TP to prevent this. **TAS-102 metabolism is less dependent on DPD, making it safer for DPD-deficient patients.

Chapter 5: Advanced Experimental Protocol

The Tritium Release Assay for Thymidylate Synthase Activity

To validate the efficacy of a new fluoropyrimidine or measure resistance, one must assay TS activity directly. The "Tritium Release Assay" is the gold standard for specificity.

Principle

The assay uses [5-³H]dUMP as a substrate.[1] When TS catalyzes the methylation of dUMP to dTMP, the proton (or in this case, the Tritium atom) at the C-5 position is displaced and released into the aqueous medium as tritiated water (³H₂O).[1] The amount of ³H₂O generated is directly proportional to TS activity [6].

Workflow Diagram

Figure 2: Workflow for the Tritium Release Assay. This method is superior to spectrophotometric assays for crude extracts due to high sensitivity.[8]

Protocol Steps

-

Lysate Preparation: Homogenize cells in ice-cold Tris-HCl buffer containing 2-mercaptoethanol (to protect the enzyme's cysteine residues).

-

Reaction Initiation: Combine lysate with 5,10-CH2-THF (cofactor) and [5-³H]dUMP (specific activity ~15-20 Ci/mmol).

-

Incubation: Incubate at 37°C. The TS enzyme transfers the methyl group and displaces the ³H.

-

Termination & Separation: Add a suspension of activated charcoal in trichloroacetic acid (TCA).

-

Why? Charcoal adsorbs all unreacted nucleotides (dUMP) and nucleotides incorporated into DNA.[1] It does not adsorb water.

-

-

Quantification: Centrifuge to pellet the charcoal. Aliquot the clear supernatant (containing the released ³H₂O) into scintillation fluid and count.

References

-

Heidelberger, C., et al. "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, vol. 179, 1957, pp. 663–666. Link

-

Longley, D. B., et al. "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, vol. 3, 2003, pp. 330–338. Link

-

Miwa, M., et al. "Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumour tissues by enzymes of cytidine deaminase and thymidine phosphorylase." European Journal of Cancer, vol. 34, no. 8, 1998, pp. 1274-1281. Link

-

Emura, T., et al. "A novel combination antimetabolite, TAS-102, exhibits antitumor activity in FU-resistant human cancer cells through a mechanism involving FTD incorporation in DNA."[5][9][10] International Journal of Oncology, vol. 27, no. 2, 2005, pp. 449-455. Link

-

Amstutz, U., et al. "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update." Clinical Pharmacology & Therapeutics, vol. 103, no. 2, 2018, pp. 210-216. Link

-

Lomax, M. S., & Greenberg, G. R. "A New Assay of Thymidylate Synthetase Activity Based on the Release of Tritium from Deoxyuridylate-5-3H." Journal of Biological Chemistry, vol. 242, 1967, pp. 109-113. Link

Sources

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 2. aacrjournals.org [aacrjournals.org]

- 3. beonbrand.getbynder.com [beonbrand.getbynder.com]

- 4. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pgx-net.nl [pgx-net.nl]

- 7. ClinPGx [clinpgx.org]

- 8. Sci-Hub. A New Assay of Thymidylate Synthetase Activity Based on the Release of Tritium from Deoxyuridylate-5-3H / Journal of Biological Chemistry, 1967 [sci-hub.st]

- 9. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]

- 10. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Novel Compounds using (5-Fluoropyridin-2-yl)methanamine HCl

Introduction & Strategic Value

(5-Fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1159815-46-9) has emerged as a "privileged scaffold" in modern drug discovery. Its structural utility lies in the specific placement of the fluorine atom at the C5 position of the pyridine ring.

Why this Scaffold Matters

-

Metabolic Blocking: The C5-fluorine atom effectively blocks oxidative metabolism (Phase I) that typically occurs at the electron-rich positions of the pyridine ring, significantly extending the in vivo half-life of the resulting drug candidates.

-

Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving the lipophilicity profile (LogD) compared to the non-fluorinated analog.

-

Proven Bioactivity: This motif is a critical component in the synthesis of mGlu5 negative allosteric modulators (NAMs) for CNS disorders and P2X3 receptor antagonists for chronic cough (analogous to Gefapixant).

Chemical Properties & Handling

-

Molecular Weight: 162.59 g/mol (HCl salt) / 126.13 g/mol (Free base)

-

Appearance: White to off-white hygroscopic solid.

-

Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM/Ether until neutralized.

Critical Handling Protocol: The "In-Situ" Neutralization

The commercially available form is the hydrochloride salt. For efficient coupling, it must be neutralized in situ rather than pre-free-basing, which can lead to stability issues (oxidation/dimerization) of the free amine.

Expert Tip: When calculating stoichiometry for coupling reactions, ensure you add at least 3.0 equivalents of a tertiary amine base (DIPEA or TEA).

-

1.0 eq to neutralize the HCl salt.

-

1.0 eq to neutralize the carboxylic acid (if using acid coupling).

-

1.0 eq to maintain basicity for the coupling agent (e.g., HATU/EDC).

Synthetic Strategies & Protocols

Strategy A: Amide Coupling (The Primary Workflow)

This is the most common application, used to generate libraries of mGlu5 modulators. The reaction between this amine and heteroaromatic carboxylic acids requires high-efficiency coupling agents to prevent side reactions.

Protocol: HATU-Mediated Amide Bond Formation

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

(5-Fluoropyridin-2-yl)methanamine HCl (1.2 equiv)

-

HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

-

DIPEA (3.5 equiv) [N,N-Diisopropylethylamine]

-

Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

-

Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes. Mechanism: This pre-activation forms the active ester (O-At ester), which is less prone to racemization and highly reactive.

-

Addition: Add (5-Fluoropyridin-2-yl)methanamine HCl (1.2 equiv) followed immediately by the remaining DIPEA (1.5 equiv).

-

Reaction: Stir the mixture at 50°C for 4–6 hours. Note: Mild heating is often required to overcome the steric hindrance if the carboxylic acid is ortho-substituted.

-

Monitoring: Monitor by LC-MS. The product typically elutes later than the polar amine salt.

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

Strategy B: Reductive Amination (Secondary Amine Synthesis)

Used to synthesize "flexible" linkers for kinase inhibitors.

Protocol:

-

Dissolve aldehyde (1.0 equiv) and (5-Fluoropyridin-2-yl)methanamine HCl (1.1 equiv) in DCE (Dichloroethane).

-

Add TEA (1.1 equiv) to free-base the amine. Stir for 30 mins to form the imine.

-

Add STAB (Sodium Triacetoxyborohydride) (2.0 equiv) and Acetic Acid (1 drop).

-

Stir at RT for 12 hours. Quench with aqueous NaHCO₃.[4]

Visualization of Workflows

Diagram 1: Optimized Amide Coupling Workflow

This diagram illustrates the critical "In-Situ Neutralization" step required for the HCl salt.

Caption: Workflow for HATU-mediated coupling emphasizing the parallel activation and neutralization tracks.

Diagram 2: Divergent Synthetic Utility

This diagram shows how the scaffold can be used to access different medicinal chemistry classes.

Caption: Divergent synthesis pathways from the core amine scaffold to three distinct pharmacophores.

Case Study Data: mGlu5 NAM Synthesis

The following data summarizes the optimization of the coupling reaction for a thieno[3,2-b]pyridine derivative (mGlu5 NAM) using this amine.

| Coupling Agent | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

| EDC / HOBt | DIPEA (3.0) | DCM | 25 | 45% | 88% |

| T3P (50% in EtOAc) | TEA (4.0) | EtOAc | 60 | 62% | 92% |

| HATU | DIPEA (3.5) | DMF | 50 | 89% | >98% |

Analysis: The HATU/DMF system at elevated temperature (50°C) is superior because it effectively activates the electron-deficient heteroaromatic acids often paired with this amine, while the polar solvent (DMF) ensures complete solubility of the salt.

References

-

Discovery of mGlu5 Allosteric Ligands

- Title: Discovery of "Molecular Switches" within a Series of mGlu5 Allosteric Ligands Driven by a "Magic Methyl" Effect.

- Source: ACS Chemical Neuroscience / PubMed Central.

-

URL:[Link]

-

P2X3 Antagonist Research

-

Advanced Neuromuscular Targets

-

Title: [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine as a key building block for Reldesemtiv.[7]

- Source: BenchChem / Patent Liter

-

-

General Reactivity of Pyridine Methanamines

- Title: Synthesis and Structure–Activity Relationships for Anti-Mycobacterial Agents.

- Source: MDPI / Molecules.

-

URL:[Link]

Sources

- 1. (5-Fluoropyrimidin-2-yl)methanamine hydrochloride 97% | CAS: 1314394-77-8 | AChemBlock [achemblock.com]

- 2. US9371282B2 - Somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]

- 3. US9365574B2 - Soluble guanylate cyclase activators - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine | 1857841-31-6 | Benchchem [benchchem.com]

Application Note: Strategic Utilization of (5-Fluoropyridin-2-yl)methanamine HCl in Lead Optimization

Executive Summary & Rationale

(5-Fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1159819-03-6) is a high-value "privileged fragment" in modern drug discovery.[1][2] It serves as a bioisostere for benzylamine, offering three distinct advantages in Hit-to-Lead (H2L) and Lead Optimization campaigns:

-

Lipophilicity Modulation: The pyridine nitrogen lowers LogP relative to a phenyl ring, improving aqueous solubility.[1][2]

-

Metabolic Blocking: The fluorine atom at the C5 position blocks the primary site of oxidative metabolism (cytochrome P450-mediated oxidation) on the pyridine ring.

-

Electronic Tuning: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, mitigating off-target toxicity (e.g., hERG inhibition) often associated with basic heterocycles.

Physicochemical Profile & Bioisosterism[3][4]

The transition from a benzylamine scaffold to a fluorinated picolylamine scaffold represents a classic "bioisosteric walk."[1][2] The table below highlights the theoretical property shifts that drive this substitution.

Table 1: Comparative Physicochemical Properties[5]

| Property | Benzylamine (Reference) | (Pyridin-2-yl)methanamine | (5-F-Pyridin-2-yl)methanamine | Impact on Drug Design |

| LogP (Calc) | ~1.1 | ~0.6 | ~0.8 | Improved solubility vs. Benzyl; F adds slight lipophilicity for permeability.[1][2] |

| Pyridine pKa | N/A | ~5.9 | ~3.5 - 4.0 | F reduces ring basicity, lowering risk of phospholipidosis/hERG binding.[1][2] |

| Amine pKa | ~9.3 | ~8.8 | ~8.5 | Slight reduction in amine basicity; remains protonated at physiological pH.[1][2] |

| Metabolic Liability | Para-hydroxylation | C5-oxidation (High) | Blocked | C5-F prevents formation of the pyridone metabolite.[1][2] |

Visualization: The Optimization Logic

The following diagram illustrates the medicinal chemistry logic flow when selecting this building block.

Figure 1: Strategic evolution from benzylamine to the 5-fluoropyridine scaffold to address solubility and metabolic stability simultaneously.[1]

Synthetic Protocols

Working with the hydrochloride salt requires specific attention to stoichiometry during coupling reactions.[1][2] The salt form is hygroscopic; store in a desiccator.[1][2]

Protocol A: Amide Coupling (HATU Method)

Application: Coupling the amine to a carboxylic acid core (e.g., for kinase hinge binders). Critical Factor: The HCl salt consumes 1 equivalent of base.[2] Failure to account for this results in stalled reactions due to protonation of the coupling amine.

Reagents:

-

Carboxylic Acid Substrate (1.0 eq)[2]

-

HATU (1.2 eq)[2]

-

DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 eq )[1]

-

DMF (Anhydrous)[2]

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq).[1][2] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Salt Break (In-situ): In a separate vial, dissolve (5-Fluoropyridin-2-yl)methanamine HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 eq) to neutralize the HCl and free the amine.

-

Coupling: Add the amine solution to the activated acid solution.

-

Completion: Stir at RT for 2–4 hours. Monitor by LCMS (Target mass: Acid MW + 126.1 - 18).[1][2]

-

Workup: Dilute with EtOAc. Wash with sat.[1][2]

(2x), Water (1x), and Brine (1x). Dry over -

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Application: Creating secondary amines for increased conformational flexibility.[1][2]

Reagents:

-

Aldehyde/Ketone Substrate (1.0 eq)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

-

Acetic Acid (catalytic)[2]

-

DCM or DCE (Solvent)[2]

-

TEA (Triethylamine) (1.0 eq)[2]

Step-by-Step Methodology:

-

Free Basing: Suspend the amine HCl salt in DCE. Add TEA (1.0 eq) and stir for 10 minutes until clear (or mostly dissolved).

-

Imine Formation: Add the Aldehyde/Ketone substrate.[1][2] If the reaction is sluggish, add catalytic Acetic Acid (1-2 drops).[1] Stir for 1 hour.

-

Reduction: Cool to 0°C. Add STAB portion-wise.

-

Reaction: Allow to warm to RT and stir overnight (12-16h).

-

Quench: Quench with sat.

(aqueous).[1][2] Vigorous gas evolution may occur.[1][2] -

Extraction: Extract with DCM. The product is a secondary amine; ensure the aqueous layer is basic (pH > 9) to keep the product in the organic phase.

Experimental Workflow Visualization

The following diagram details the decision tree and workflow for handling the HCl salt in synthesis.

Figure 2: Synthetic workflow emphasizing the critical neutralization step required for the HCl salt form.

Medicinal Chemistry Applications & Case Studies

Metabolic Stability (The Fluorine Effect)

In non-fluorinated pyridine scaffolds, the C5 position (para to the nitrogen) is electron-rich and highly susceptible to oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4), leading to the formation of 5-hydroxypyridines or pyridones.

-

Mechanism: Replacing Hydrogen with Fluorine at C5 increases the C-F bond energy (~116 kcal/mol vs ~99 kcal/mol for C-H), effectively rendering this position inert to metabolic attack [1].

-

Result: Extended half-life (

) and improved bioavailability (

Kinase Inhibition

This moiety is frequently used to target the hinge region or solvent-exposed regions of kinases.[1][2]

-

Interaction: The pyridine nitrogen can serve as a hydrogen bond acceptor.[1][2] The 5-F substitution modulates the basicity, often fine-tuning the H-bond strength and selectivity profile.

-

Example: While not identical, the drug Mirdametinib utilizes a similar strategy of halogenated aromatics to optimize binding in the MEK1/2 pocket, validating the approach of using halogenated rings for steric and electronic optimization [2].

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[2]

-

PubChem Compound Summary for CID 45079543, (5-Fluoropyridin-2-yl)methanamine.[1][2] Link[2]

-

Drug Hunter. (2021).[1][2][3] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Link

Sources

- 1. 2-Amino-5-fluoropyridine | C5H5FN2 | CID 2737701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [(2R,5R)-5-[(5-fluoro-2-pyridinyl)oxymethyl]-2-methylpiperidin-1-yl]-[5-(hydroxymethyl)-2-pyrimidin-2-ylphenyl]methanone | C24H25FN4O3 | CID 25124165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

Experimental protocol for coupling reactions with (5-Fluoropyridin-2-yl)methanamine

Application Note: High-Efficiency Coupling Protocols for (5-Fluoropyridin-2-yl)methanamine

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

(5-Fluoropyridin-2-yl)methanamine (CAS 561297-96-9) is a privileged building block in medicinal chemistry, offering a strategic combination of a basic pyridine scaffold and a metabolic "blocker" (fluorine) at the C5 position.[1] While structurally simple, its dual-nitrogen nature (primary amine + pyridine ring) presents unique challenges in coupling reactions, including catalyst poisoning and solubility issues.[1] This guide provides optimized, field-tested protocols for amide coupling and reductive amination, ensuring high yields and reproducibility.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, understand the molecular behavior of this building block.

| Property | Data | Implication for Synthesis |

| CAS Number | 561297-96-9 | Verification of starting material.[1] |

| Molecular Weight | 126.13 g/mol | Calculation of stoichiometry.[1] |

| pKa (Pyridine N) | ~3.5 - 4.0 | Weakly basic; less likely to protonate under mild coupling conditions than alkyl amines, but can coordinate Pd/Cu catalysts.[1] |

| pKa (Primary Amine) | ~8.5 - 9.0 | Nucleophilic center. Must be unprotonated (free base) to react.[1] |

| Physical Form | Often HCl Salt | CRITICAL: Requires |

| Fluorine Effect | C5-Substitution | Deactivates the pyridine ring electronically, reducing oxidative metabolism liability compared to unsubstituted pyridines.[1] |

Critical Experimental Considerations

The "Dual-Base" Requirement

Most commercial sources supply this amine as a hydrochloride salt.[1] In a standard coupling reaction (e.g., 1.0 eq Acid, 1.0 eq Amine), adding 1.0 eq of base (like DIPEA) is insufficient.

-

Why: The first equivalent neutralizes the HCl salt. The second equivalent is required to neutralize the acid generated during coupling (e.g., HOAt from HATU).

-

Rule of Thumb: Always use 3.0 equivalents of tertiary amine base (DIPEA or TEA) when starting with the salt form.

Workup Traps: The Pyridine Solubility Issue

Unlike simple phenyl amines, the pyridine ring remains basic.

-

The Trap: A standard acidic workup (1N HCl wash) will protonate the pyridine nitrogen, pulling your product into the aqueous waste layer.

-

The Solution: Use a basic workup (Sat. NaHCO3 or dilute NaOH) to keep the product in the organic phase, or rely on direct column chromatography.

Protocol A: Amide Coupling (The "Gold Standard")

Objective: Synthesis of amides from Carboxylic Acids and (5-Fluoropyridin-2-yl)methanamine. Mechanism: In-situ activation of carboxylic acid using HATU, followed by nucleophilic attack of the primary amine.

Reagents

-

Carboxylic Acid (R-COOH): 1.0 equiv.[1]

-

Amine (HCl salt): 1.2 equiv.[1]

-

Coupling Reagent (HATU): 1.2 equiv.[1]

-

Base (DIPEA): 3.0 - 4.0 equiv.[1]

-

Solvent: DMF (anhydrous) or DCM/DMF (9:[1]1) if solubility permits.

Step-by-Step Methodology

-

Activation Phase:

-

Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M concentration).

-

Add HATU (1.2 eq) followed by DIPEA (1.0 eq).

-